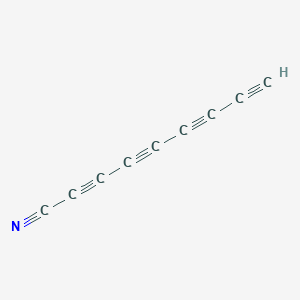![molecular formula C18H32S B14467934 1,1,4,4,7,7,10,10-Octamethyl-11-thiadispiro[4.0.4~6~.1~5~]undecane CAS No. 71691-00-4](/img/structure/B14467934.png)
1,1,4,4,7,7,10,10-Octamethyl-11-thiadispiro[4.0.4~6~.1~5~]undecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,4,4,7,7,10,10-Octamethyl-11-thiadispiro[404~6~1~5~]undecane is a complex organic compound characterized by its unique structure, which includes multiple spiro-fused rings and a sulfur atom
Preparation Methods
The synthesis of 1,1,4,4,7,7,10,10-Octamethyl-11-thiadispiro[4.0.4~6~.1~5~]undecane involves multiple steps, typically starting with the preparation of the spiro-fused ring system. The reaction conditions often require specific catalysts and controlled environments to ensure the correct formation of the desired product. Industrial production methods may involve scaling up these reactions using optimized conditions to achieve higher yields and purity.
Chemical Reactions Analysis
1,1,4,4,7,7,10,10-Octamethyl-11-thiadispiro[4.0.4~6~.1~5~]undecane undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the spiro-fused ring system or the sulfur atom.
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a model compound to study the behavior of spiro-fused ring systems and sulfur-containing compounds. In biology and medicine, it may be investigated for its potential therapeutic properties or as a building block for more complex molecules. In industry, it could be used in the development of new materials or as a precursor for other chemical products.
Mechanism of Action
The mechanism of action of 1,1,4,4,7,7,10,10-Octamethyl-11-thiadispiro[4.0.4~6~.1~5~]undecane involves interactions with specific molecular targets and pathways. The sulfur atom in the compound can participate in various chemical reactions, potentially leading to the formation of reactive intermediates that can interact with biological molecules. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
1,1,4,4,7,7,10,10-Octamethyl-11-thiadispiro[4.0.4~6~.1~5~]undecane can be compared to other similar compounds, such as octamethylcyclotetrasiloxane and other spiro-fused ring systems. These comparisons highlight the unique structural features and reactivity of this compound, which may offer advantages in specific applications due to its distinct chemical properties .
Properties
CAS No. |
71691-00-4 |
|---|---|
Molecular Formula |
C18H32S |
Molecular Weight |
280.5 g/mol |
IUPAC Name |
1,1,4,4,7,7,10,10-octamethyl-11-thiadispiro[4.0.46.15]undecane |
InChI |
InChI=1S/C18H32S/c1-13(2)9-10-14(3,4)17(13)18(19-17)15(5,6)11-12-16(18,7)8/h9-12H2,1-8H3 |
InChI Key |
OBOCPLCKWULNSV-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC(C12C3(S2)C(CCC3(C)C)(C)C)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


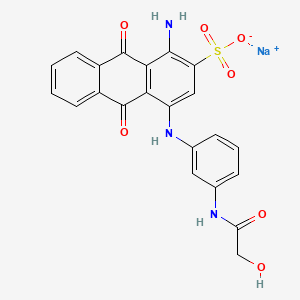
![N-[3-Chloro-3-(4-methoxyphenyl)prop-2-en-1-ylidene]hydroxylamine](/img/structure/B14467858.png)
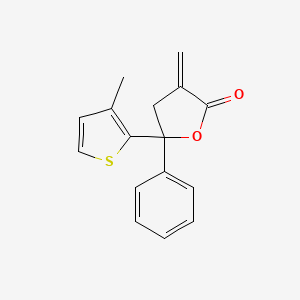
![1,8,8-Trimethylbicyclo[3.2.1]octan-3-one](/img/structure/B14467873.png)


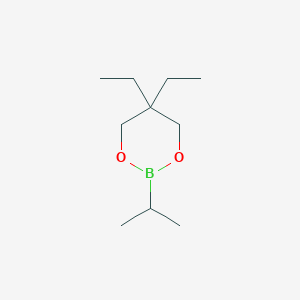
![Benzenesulfonamide, 4-[(4-pyridinylmethylene)amino]-](/img/structure/B14467884.png)
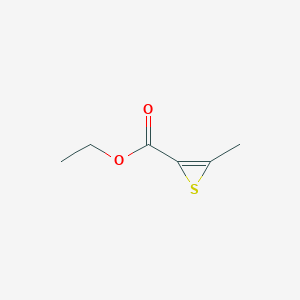
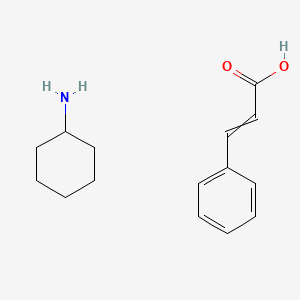
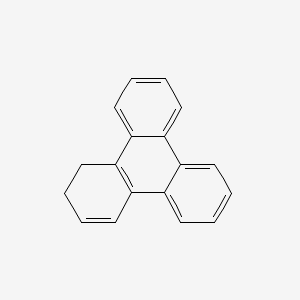
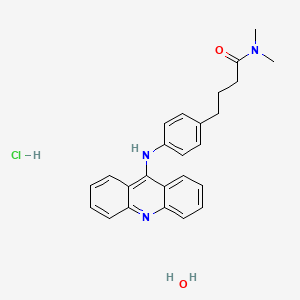
![2-({2-[(Propan-2-yl)oxy]ethenyl}oxy)propane](/img/structure/B14467924.png)
